オクトクリレン

概要

説明

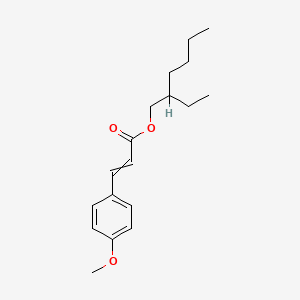

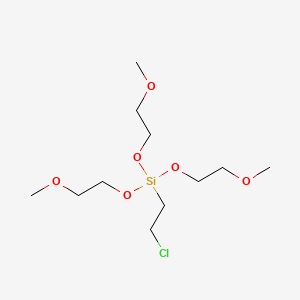

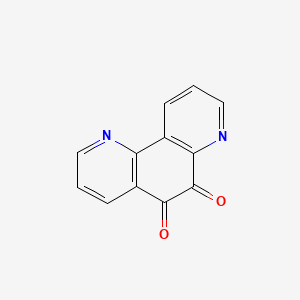

オクトクリレンは、エチルヘキシルメトキシシンナメートとしても知られており、有機化合物で、日焼け止めやその他のスキンケア製品で一般的に使用され、太陽からの紫外線B線を吸収します。これは、メトキシケイ皮酸と2-エチルヘキサノールから形成されたエステルです。 この化合物は、もともと1950年代にDNAの光損傷を最小限に抑える有機紫外線Bフィルターとして開発されました .

作用機序

オクトクリレンは、紫外線B線と紫外線A線を吸収し、表皮の最外層に蓄積されます。 紫外線曝露後のp53タンパク質の発現を抑制することで、細胞とデオキシリボ核酸への損傷を防ぎます . この化合物は、皮膚の紫外線に対する耐性を高める効果もあります .

類似化合物の比較

類似化合物:- オキシベンゾン

- アボベンゾン

- 二酸化チタン

- 酸化亜鉛

比較: オクトクリレンは、ナノ粒子や耐水性リポソームなどの他の化合物と組み合わせて、表皮での局在化を高め、経皮吸収のリスクを低減しながら、紫外線B線を効果的に吸収する能力において独特です . 二酸化チタンや酸化亜鉛などのミネラル日焼け止めは紫外線を反射するのに対し、オクトクリレンは紫外線を吸収するため、多くのユーザーにとってより美観的に好ましい選択肢となっています .

科学的研究の応用

Octinoxate is widely used in sunscreens and other cosmetic products to protect the skin from ultraviolet B radiation. It is also used in research to study the effects of ultraviolet radiation on skin cells and to develop new photoprotective agents . Additionally, octinoxate has been evaluated for its efficacy in preventing postoperative peritoneal adhesions .

生化学分析

Biochemical Properties

Octinoxate plays a significant role in biochemical reactions, particularly in the context of its interaction with the aryl hydrocarbon receptor (AhR). Studies have shown that octinoxate can modulate AhR signaling in keratinocytes by inhibiting the enzymes cytochrome P4501A1 (CYP1A1) and cytochrome P4501B1 (CYP1B1) . These enzymes are involved in the metabolism of various compounds, and their inhibition by octinoxate can lead to altered metabolic processes. The interaction between octinoxate and AhR is crucial for understanding its biochemical properties and potential off-target effects.

Cellular Effects

Octinoxate has been observed to influence various cellular processes, particularly in skin cells. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, octinoxate has been shown to increase the levels of CYP1A1 and CYP1B1 mRNA transcripts in keratinocytes in an AhR-dependent manner . This modulation of gene expression can have downstream effects on cellular function and skin integrity. Additionally, octinoxate’s ability to penetrate the skin and interact with cellular components highlights its potential impact on cellular processes.

Molecular Mechanism

The molecular mechanism of octinoxate involves its interaction with the aryl hydrocarbon receptor (AhR) and subsequent inhibition of CYP1A1 and CYP1B1 enzymes . Octinoxate acts as an inhibitor of these enzymes, with IC50 values of approximately 1 micromolar and 586 nanomolar, respectively . This inhibition can lead to altered metabolism of various compounds and affect the overall metabolic flux within cells. The binding interactions between octinoxate and AhR are essential for understanding its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octinoxate can change over time. Studies have shown that the topical application of octinoxate can elevate CYP1A1 and CYP1B1 mRNA levels in mouse skin . This indicates that octinoxate’s effects on gene expression and enzyme activity can persist over time. Additionally, the stability and degradation of octinoxate in laboratory conditions are important factors to consider when evaluating its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of octinoxate can vary with different dosages in animal models. Higher doses of octinoxate may lead to increased inhibition of CYP1A1 and CYP1B1 enzymes, resulting in more pronounced changes in metabolic processes . Excessive doses of octinoxate could also lead to toxic or adverse effects, highlighting the importance of determining appropriate dosage levels in experimental studies.

Metabolic Pathways

Octinoxate is involved in metabolic pathways that include interactions with enzymes such as cytochrome P4501A1 (CYP1A1) and cytochrome P4501B1 (CYP1B1) . These enzymes play a crucial role in the metabolism of various compounds, and their inhibition by octinoxate can lead to altered metabolic flux and changes in metabolite levels. Understanding the metabolic pathways involving octinoxate is essential for evaluating its biochemical properties and potential effects on cellular metabolism.

Transport and Distribution

Within cells and tissues, octinoxate is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature and aromatic ring structure allow it to penetrate the skin and interact with cellular components . The distribution of octinoxate within cells can affect its localization and accumulation, influencing its overall activity and function.

準備方法

合成経路と反応条件: オクトクリレンの合成経路の1つには、クロスメタセシスが含まれます。 ニトロ-グレラ触媒の高い効率は、オクトクリレンを86%の収率で生成するために、トランス-アネトールと2-エチルヘキシルアクリレートのクロスメタセシスに使用されてきました . 別の方法には、β-シクロデキストリンをオクトクリレンと反応させることによって得られる包接錯体の機械化学的合成が含まれます .

工業生産方法: 工業的な環境では、オクトクリレンは、メトキシケイ皮酸を2-エチルヘキサノールとエステル化することによって生成されます。 反応は通常、酸触媒の存在下で、還流条件下で行われ、完全な変換が保証されます .

化学反応の分析

反応の種類: オクトクリレンは、UVフィルターとしての役割から、主に光化学反応を起こします。 注目すべき反応の1つは、[2 + 2]-環状付加反応機構であり、2次の速度法則に従います .

一般的な試薬と条件: オクトクリレンの光化学反応は、化合物の濃度と周囲媒体の極性に影響されます。 周囲の油相の濃度が高く、極性が低いほど、オクトクリレンの光安定性が向上します .

生成される主要な生成物: オクトクリレンの光化学反応から生成される主要な生成物には、エチルヘキシルメトキシシンナメートのトランス異性体とシス異性体など、さまざまな異性体が含まれます .

科学研究の応用

オクトクリレンは、日焼け止めやその他の化粧品に広く使用され、皮膚を紫外線B線から保護しています。 また、研究では、紫外線が皮膚細胞に与える影響を調査し、新しい光保護剤を開発するために使用されています . さらに、オクトクリレンは、術後腹膜癒着の予防における有効性が評価されています .

類似化合物との比較

Similar Compounds:

- Oxybenzone

- Avobenzone

- Titanium dioxide

- Zinc oxide

Comparison: Octinoxate is unique in its ability to absorb ultraviolet B rays effectively while being combined with other compounds like nanoparticles or water-resistant liposomes to increase its localization at the epidermis and decrease the risk of percutaneous absorption . Unlike mineral sunscreens such as titanium dioxide and zinc oxide, which reflect ultraviolet light, octinoxate absorbs ultraviolet rays, making it a more aesthetically pleasing option for many users .

特性

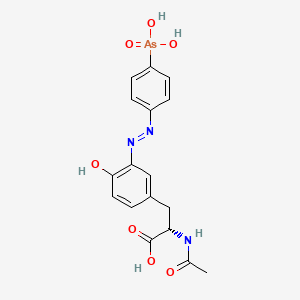

IUPAC Name |

2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGZDTIWKVFICR-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047205 | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992), Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline] | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

388 to 392 °F at 3 mmHg (NTP, 1992), 185-195°C at 1mbar, 382 °C at 760 mm Hg, Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mbar | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 81 °F (NTP, 1992), <0.1 g/100 mL at 27°C, In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1, In water, 0.2 mg/L at 20 °C, Miscible in alcohols, propylene glycol monomyristate, and various oils | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.01 to 1.02 at 68 °F (NTP, 1992), Specific gravity = 1.01 - 1.02 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000014 [mmHg] | |

| Record name | Octinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Absorbs UV-B (predominantly) and UV-A rays while accumulating in the outermost layer of the epidermis. Like any other photoprotective agents, octinoxate prevents the damage to cells and deoxyribonucleic acid (DNA) by reducing the p53 protein expression following UV exposure and also increases the skin's tolerability to UV rays., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/ | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow liquid, Colorless to light yellow viscous liquid | |

CAS No. |

5466-77-3, 83834-59-7 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83834-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octinoxate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083834597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parsol MCX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTINOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5P7MUD51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than -13 °F (NTP, 1992), -25°C, -68.3 °C using OECD Guideline 102 (Melting point/Melting Range) | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does octinoxate provide UV protection?

A1: Octinoxate absorbs UVB radiation from the sun, preventing it from reaching the skin and causing damage. [] This absorption occurs through a process where the octinoxate molecule absorbs the UV energy and then releases it as heat. []

Q2: What is the molecular formula and weight of octinoxate?

A2: The molecular formula of octinoxate is C18H26O3, and its molecular weight is 290.4 g/mol. []

Q3: Is there spectroscopic data available for octinoxate?

A3: Yes, several studies utilize spectroscopic methods to analyze octinoxate. For instance, Raman spectroscopy has been successfully employed to detect octinoxate in sunscreen applied to the skin. A characteristic peak at 1177 cm−1 is associated with the presence of octinoxate. []

Q4: How does octinoxate perform in different formulations?

A4: Research indicates that the performance and stability of octinoxate can be influenced by other ingredients in a formulation. For example, its photostability is known to decrease when combined with avobenzone, another common UV filter. [] This degradation can result in reduced UV protection and the formation of potentially harmful byproducts. []

Q5: Can octinoxate be incorporated into nanoparticle-based sunscreens?

A5: Yes, studies have investigated the incorporation of octinoxate into ethyl cellulose nanoparticles as a delivery system for sunscreen formulations. This approach aims to minimize direct skin exposure to the UV filter while maintaining its photoprotective properties. []

Q6: How does the structure of octinoxate contribute to its UV absorption properties?

A6: Octinoxate belongs to the class of cinnamate UV filters. Its structure, characterized by a conjugated system with a phenolic ring and an ester group, plays a crucial role in its ability to absorb UVB radiation. [] Modifications to this structure can alter its absorption spectrum and photostability.

Q7: What are the challenges associated with formulating stable sunscreens containing octinoxate?

A7: Octinoxate's photostability can be compromised by exposure to UV radiation, leading to its degradation and reduced efficacy. [] Additionally, its interaction with other sunscreen ingredients, such as avobenzone, can further accelerate this degradation process. []

Q8: Is octinoxate absorbed into the bloodstream after topical application?

A9: Yes, studies have shown that octinoxate is systemically absorbed following topical application on the skin. [] In one study, the maximum plasma concentration of octinoxate was observed to exceed the US FDA threshold of 0.5 ng/mL after just a single application. []

Q9: What are the potential health concerns related to octinoxate?

A10: Although generally considered safe for topical use, some studies indicate potential concerns regarding octinoxate's endocrine-disrupting properties. Research suggests that it might interfere with hormonal activity, potentially affecting reproductive health and thyroid function. [, ]

Q10: Is there evidence of octinoxate's presence in humans beyond the skin?

A11: Yes, studies have detected octinoxate in human plasma, indicating its systemic absorption after topical application. [, ] Research is ongoing to fully understand the implications of its presence in the human body and any potential long-term health effects.

Q11: What is the environmental impact of octinoxate?

A12: Octinoxate has been identified as a potential environmental hazard, particularly to marine ecosystems. It has been detected in various water sources globally, including seawater and freshwater environments. [, , , , ] Its presence has raised concerns about its impact on aquatic life.

Q12: How does octinoxate affect coral reefs?

A13: Scientific evidence suggests that octinoxate contributes to coral bleaching, a phenomenon that damages and can ultimately kill coral reefs. [, , , ] The exact mechanisms behind this damage are still being investigated, but some studies suggest that octinoxate may disrupt coral reproduction, increase their susceptibility to disease, and interfere with their symbiotic relationship with algae. [, , ]

Q13: What legislative actions have been taken regarding the use of octinoxate?

A14: Due to its potential environmental harm, several regions have implemented bans on the sale and distribution of sunscreens containing octinoxate. This includes Hawaii, Palau, the Marshall Islands, Thailand, the Northern Mariana Islands, and parts of the Caribbean and the US Virgin Islands. []

Q14: What are some alternatives to octinoxate in sunscreen formulations?

A14: There are several alternatives to octinoxate, including:

- Mineral UV filters: Zinc oxide and titanium dioxide are mineral-based UV filters that are generally considered safer for human health and the environment. [, ]

- Naturally derived UV filters: Scientists are exploring natural compounds like mycosporine-like amino acids (MAAs) found in seaweed and algae as potential sunscreen ingredients. [] These compounds exhibit UV-absorbing properties and could offer more environmentally friendly alternatives. []

Q15: What are some of the tools and resources used to study octinoxate?

A15: Researchers utilize a variety of tools and techniques to study octinoxate, including:

- High-performance liquid chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying octinoxate in various matrices, including sunscreen formulations and environmental samples. [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): GC-MS is employed to analyze octinoxate in environmental samples, providing information about its concentration and potential degradation products. []

- Mass spectrometry (MS): Different MS techniques are used to identify and quantify octinoxate and its metabolites in biological samples like plasma. [, , ]

- Spectroscopic methods: Techniques such as UV-Vis spectroscopy and Raman spectroscopy are utilized to study the UV absorption properties of octinoxate and its behavior in different formulations. [, , ]

- Computational chemistry: Computational modeling and simulations help researchers understand the interactions between octinoxate and biological targets, predict its environmental fate, and design potential alternatives. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid](/img/structure/B1216591.png)

![6-Hydroxy-10,13-dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1216596.png)